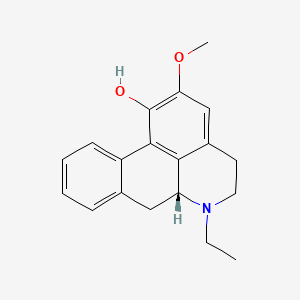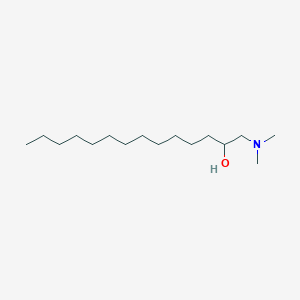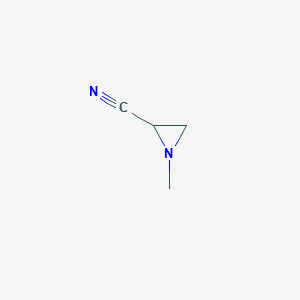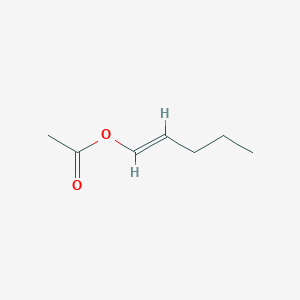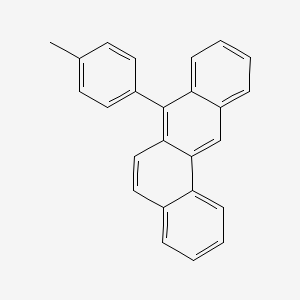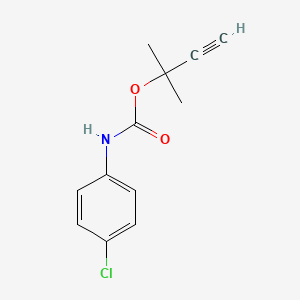
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a 4-chlorophenyl ring and a 2-methylbut-3-yn-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be catalyzed by bases or Lewis acids to enhance the yield and selectivity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification and isolation of the final product to ensure its quality and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in substitution reactions where the 4-chlorophenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Aplicaciones Científicas De Investigación
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the manufacture of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-methylbut-3-yn-2-yl carbamate: Similar in structure but lacks the 4-chlorophenyl group.
2-methylbut-3-yn-2-ol: A precursor in the synthesis of the carbamate compound.
4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile: Contains a similar alkynyl group but with different functional groups.
Uniqueness
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate is unique due to the presence of both the 2-methylbut-3-yn-2-yl group and the 4-chlorophenyl group, which confer specific chemical and biological properties.
Propiedades
Número CAS |
32496-81-4 |
|---|---|
Fórmula molecular |
C12H12ClNO2 |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
2-methylbut-3-yn-2-yl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H12ClNO2/c1-4-12(2,3)16-11(15)14-10-7-5-9(13)6-8-10/h1,5-8H,2-3H3,(H,14,15) |
Clave InChI |
JDCYLDGYWWSQPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)OC(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

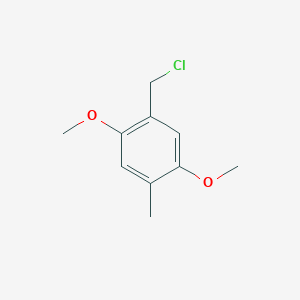
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
